Pentanoic acid (R)-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester
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Overview
Description
Pentanoic acid ®-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester is a complex organic compound that belongs to the class of esters. This compound features a quinoline-based structure, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the quinoline moiety in its structure makes it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid ®-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester typically involves esterification reactions. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid . The reaction is as follows:
R-COOH+R’-OH→R-COOR’+H2O
In this case, pentanoic acid reacts with the alcohol derivative of the quinoline compound under acidic conditions to form the ester.
Industrial Production Methods
Industrial production of this ester may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid ®-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Pentanoic acid ®-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which pentanoic acid ®-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester exerts its effects involves interactions with specific molecular targets. The quinoline moiety in the compound can interact with enzymes and receptors, modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine share the quinoline moiety and exhibit similar biological activities.
Isoquinoline derivatives: These compounds have a similar structure but differ in the position of the nitrogen atom in the ring.
Uniqueness
Pentanoic acid ®-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl ester is unique due to its specific ester functional group and the presence of the methoxy and propyl substituents on the quinoline ring. These structural features contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C25H31NO3 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
[(6aR)-2-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl] pentanoate |
InChI |
InChI=1S/C25H31NO3/c1-4-6-10-23(27)29-22-9-7-8-17-15-21-24-18(11-13-26(21)12-5-2)14-19(28-3)16-20(24)25(17)22/h7-9,14,16,21H,4-6,10-13,15H2,1-3H3/t21-/m1/s1 |
InChI Key |
MUDQDDJDUSCNJB-OAQYLSRUSA-N |
Isomeric SMILES |
CCCCC(=O)OC1=CC=CC2=C1C3=CC(=CC4=C3[C@@H](C2)N(CC4)CCC)OC |
Canonical SMILES |
CCCCC(=O)OC1=CC=CC2=C1C3=CC(=CC4=C3C(C2)N(CC4)CCC)OC |
Origin of Product |
United States |
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